Chrysanthediol B

Description

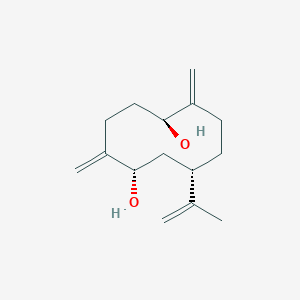

Chrysanthediol B is a bisabolene-type sesquiterpene identified in Chrysanthemum morifolium (Chinese chrysanthemum) and Cyperus rotundus (nutgrass) . Structurally, it belongs to the sesquiterpene class, characterized by a 15-carbon skeleton with exocyclic methylene groups, which are critical for its bioactivity . It has been isolated alongside structural analogs, Chrysanthediol A and C, through chromatographic techniques and confirmed via spectroscopic methods such as ESI-MS/MS .

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(1S,5S,9S)-2,6-dimethylidene-9-prop-1-en-2-ylcyclodecane-1,5-diol |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-7-5-11(3)14(16)8-6-12(4)15(17)9-13/h13-17H,1,3-9H2,2H3/t13-,14-,15-/m0/s1 |

InChI Key |

LFGFKWGAGHTKPW-KKUMJFAQSA-N |

SMILES |

CC(=C)C1CCC(=C)C(CCC(=C)C(C1)O)O |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=C)[C@H](CCC(=C)[C@H](C1)O)O |

Canonical SMILES |

CC(=C)C1CCC(=C)C(CCC(=C)C(C1)O)O |

Synonyms |

sinugibberodiol |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Andrographolide

- Source : Andrographis paniculata .

- Activity: A diterpenoid with stronger CYP3A4 inhibition (binding energy: -43.06 kcal/mol) compared to this compound . This superior activity is attributed to its larger molecular framework and additional functional groups.

- Significance : Andrographolide’s potency underscores the role of terpene complexity in enzyme interaction, positioning this compound as a less potent but structurally distinct alternative.

(b) Cyperadione

- Source : Cyperus rotundus .

- Activity : A sesquiterpene co-occurring with this compound but with unquantified bioactivity. Its distinct structure (ketone-rich framework) suggests divergent mechanisms, such as antioxidant or anti-inflammatory effects, compared to the diol groups in this compound .

Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Analytical Methods for Identification

| Compound | Technique | Key Spectral Data | Reference |

|---|---|---|---|

| This compound | ESI-MS/MS | MS2 peak at m/z 236.00 | |

| Andrographolide | Molecular docking | Binding affinity to CYP3A4 |

Research Findings and Discussion

Enzyme Inhibition Efficiency : this compound’s CYP3A4 inhibition (-23.63 kcal/mol) is significantly weaker than andrographolide’s (-43.06 kcal/mol), likely due to differences in molecular size and functional group interactions . This positions this compound as a secondary candidate for drug interactions but highlights its role in plant defense mechanisms.

Structural vs. Functional Diversity : While this compound shares a biosynthetic origin with Chrysanthediol A/C, its presence in both C. morifolium and C. rotundus suggests evolutionary conservation of its basic structure across plant families .

Pharmacological Potential: The compound’s moderate bioactivity and wide distribution make it a candidate for further studies on synergistic effects in multi-component herbal formulations.

Q & A

Q. What methodologies are recommended for isolating and characterizing Chrysanthediol B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or GC-MS for purification. Structural characterization employs spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for elucidating stereochemistry and functional groups, and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation . Databases like SciFinder and Reaxys should be used to cross-reference spectral data with existing literature . For replication, document solvent ratios, column specifications, and instrumentation parameters to ensure reproducibility .

Q. How can researchers design preliminary bioactivity screening assays for this compound?

- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., anti-inflammatory via COX-2 inhibition assays or cytotoxicity via MTT assays on cancer cell lines). Use dose-response curves (0.1–100 µM) to establish IC₅₀ values. Include positive controls (e.g., aspirin for COX-2) and validate results across triplicate experiments. For cell-based studies, ensure adherence to ethical guidelines for cell line sourcing and viability testing . Data should be analyzed using ANOVA or t-tests to assess statistical significance .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be critically analyzed?

- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell line specificity, solvent carriers, or dosage ranges). Conduct a meta-analysis of published studies, comparing methodologies using criteria from :

- Assess solvent purity and concentration ranges.

- Evaluate cell viability protocols (e.g., ATP-based vs. membrane integrity assays).

- Cross-validate findings using orthogonal assays (e.g., Western blotting alongside ELISA for protein quantification).

Document systematic errors (e.g., batch-to-batch compound variability) and quantify uncertainties (e.g., ±5% error margins in IC₅₀ calculations) .

Q. What experimental strategies are effective for elucidating the biosynthesis pathway of this compound?

- Methodological Answer : Use isotopic labeling (¹³C-glucose tracer studies) to track precursor incorporation in plant tissues, combined with RNA-seq to identify candidate genes (e.g., cytochrome P450s or terpene synthases). Validate enzyme function via heterologous expression in E. coli or yeast systems. For pathway reconstitution, apply CRISPR-Cas9 gene knockout in model organisms to confirm intermediate accumulation. Ensure milestones are defined (e.g., gene identification → enzymatic activity → pathway mapping) and tasks distributed across bioinformatics, synthetic biology, and metabolomics teams .

Q. How should researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer : Compare existing synthetic routes (e.g., total synthesis vs. semi-synthesis) using metrics from :

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in animal models?

- Methodological Answer : Use probit analysis for LD₅₀ calculations and Kaplan-Meier survival curves for longitudinal studies. Address non-linear responses with Hill slope modeling. For ethical compliance, ensure sample sizes are justified via power analysis (α=0.05, β=0.2) and adhere to 3R principles (Replacement, Reduction, Refinement) . Data should be archived in repositories like FigShare with metadata on strain, age, and housing conditions .

Methodological Best Practices

- Literature Review : Use SciFinder and Web of Science to identify primary sources (e.g., Journal of Natural Products) and review articles. Differentiate primary (original studies) and secondary (reviews) sources, noting conflicts in bioactivity claims .

- Data Reproducibility : Follow and to document protocols, including raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Critical Analysis : Expose limitations (e.g., "The 2018 study by X used non-standardized extraction, leading to inconsistent yields") and propose follow-up experiments (e.g., "Isolation via supercritical CO₂ could improve purity") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.